molecular formula C8H17ClN2OS B1420959 N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-33-7

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B1420959
M. Wt: 224.75 g/mol
InChI Key: QQJWXWVTAZVGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that contain a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would include a thiazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring would be a carboxamide group and a 2-methylpropyl group .


Chemical Reactions Analysis

As a thiazolidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .

Scientific Research Applications

Antimicrobial and Antifungal Activities

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride and its derivatives have been studied for their antimicrobial and antifungal activities. Research has shown that these compounds exhibit weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against certain fungal isolates, such as Candida albicans. This suggests potential applications in the development of new antimicrobial and antifungal agents (Alhameed et al., 2019).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of thiazolidine derivatives, including N-acetyl-L-thiazolidine-4-methyl-carboxamide, has been determined using X-ray diffraction analysis. This research provides valuable insights into the structural properties of these compounds, which is essential for understanding their biological activities and potential therapeutic applications (Tinant et al., 2010).

Synthesis and Chemical Properties

There has been significant interest in the synthesis of thiazolidine-4-carboxamide derivatives due to their chemical and biological properties. Studies have reported various methods for the efficient synthesis of these compounds, highlighting their versatility and potential for diverse applications in chemical research (Hosseini et al., 2018).

Immunological Properties

Research has also been conducted on the synthesis of 2-substituted thiazolidine-4-carboxamide derivatives, which have shown potential immunological properties. These studies are critical for exploring new therapeutic agents that could modulate immune responses (Refouvelet et al., 2015).

Applications in Peptide Synthesis

Thiazolidine-4-carboxamide derivatives have been utilized in the simplified synthesis of peptide analogues. This has implications for the development of new peptides with potential therapeutic applications (Kintscher & Martens, 1992).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in initial studies, it could be further optimized and studied in more detail. Potential applications could be in the field of medicinal chemistry or drug discovery .

properties

IUPAC Name

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.ClH/c1-6(2)3-9-8(11)7-4-12-5-10-7;/h6-7,10H,3-5H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJWXWVTAZVGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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